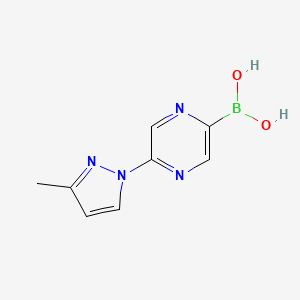
5-(3-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid is a boronic acid derivative that features a pyrazole and pyrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid typically involves the formation of the pyrazole and pyrazine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole and pyrazine rings. The boronic acid group can then be introduced through a reaction with a boron-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole-pyrazine compounds.
Applications De Recherche Scientifique
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid: This compound shares the pyrazole and boronic acid moieties but lacks the pyrazine ring.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid is unique due to the presence of both pyrazole and pyrazine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H9BN4O2 |
|---|---|
Poids moléculaire |
204.00 g/mol |
Nom IUPAC |
[5-(3-methylpyrazol-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-2-3-13(12-6)8-5-10-7(4-11-8)9(14)15/h2-5,14-15H,1H3 |
Clé InChI |
UMQMXDSCGGYJOY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=N1)N2C=CC(=N2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)

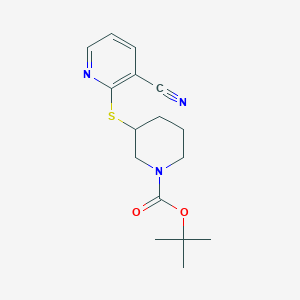
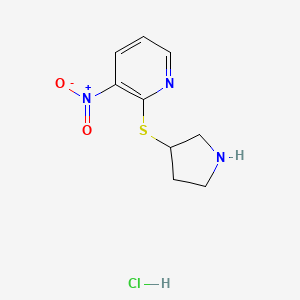
![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)
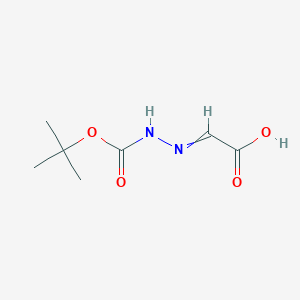

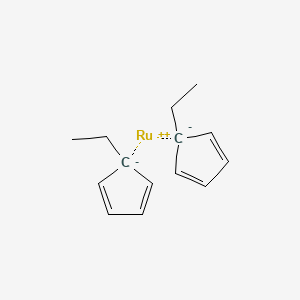
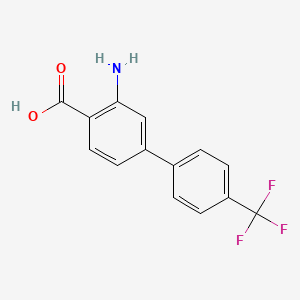
![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)
